5-(aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Overview
Description
5-(aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the thiadiazole intermediate with a suitable aminomethylating agent, such as formaldehyde and ammonium chloride.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a fluorophenylboronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can target the thiadiazole ring or the fluorophenyl group, potentially leading to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can lead to imines, while reduction of the thiadiazole ring can lead to dihydrothiadiazole derivatives.
Scientific Research Applications
5-(aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.
Industrial Applications: The compound can be used in the development of new catalysts, sensors, and other industrial applications.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-(aminomethyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide
- 5-(aminomethyl)-N-(2-bromophenyl)-1,3,4-thiadiazole-2-carboxamide
- 5-(aminomethyl)-N-(2-iodophenyl)-1,3,4-thiadiazole-2-carboxamide
Uniqueness
The presence of the fluorophenyl group in 5-(aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds with different halogen substituents.
Properties
IUPAC Name |
5-(aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4OS/c11-6-3-1-2-4-7(6)13-9(16)10-15-14-8(5-12)17-10/h1-4H,5,12H2,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZDBNWNZSDJKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NN=C(S2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501164828 | |
Record name | 5-(Aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501164828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217862-37-7 | |
Record name | 5-(Aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501164828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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